3,4-Dibromo-2-fluoroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNOQWLRFYXLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743004 | |
| Record name | 1,2-Dibromo-3-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-24-1 | |
| Record name | Benzene, 1,2-dibromo-3-fluoro-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-3-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Elucidation of 3,4 Dibromo 2 Fluoroanisole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atom in 3,4-Dibromo-2-fluoroanisole.
Proton (¹H) NMR Analysis of Aromatic and Aliphatic Resonances
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the aliphatic protons of the methoxy (B1213986) group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine, fluorine, and methoxy substituents on the benzene ring. The protons on the aromatic ring are expected to appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. The methoxy group protons would typically present as a singlet, given the absence of adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic-H | 7.0 - 7.5 | m | - |
| Methoxy (-OCH₃) | ~3.9 | s | - |
Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy.
Carbon-13 (¹³C) NMR Spectroscopy for Structural Assignment
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give rise to a distinct resonance. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbons bonded to bromine will also show characteristic shifts. The methoxy carbon will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted ¹JC-F (Hz) |
|---|---|---|
| C-F | 150 - 160 | 240 - 260 |
| C-Br | 110 - 125 | - |
| C-OCH₃ | 145 - 155 | - |
| Aromatic C-H | 115 - 130 | - |
| Aromatic C (quaternary) | 120 - 140 | - |
| Methoxy (-OCH₃) | 55 - 65 | - |
Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy.
Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the environment of the fluorine atom. huji.ac.il The chemical shift of the fluorine nucleus in this compound will be influenced by the electronic nature of the adjacent bromine and methoxy groups. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The large chemical shift range of ¹⁹F NMR provides high resolution and allows for precise structural assignments. huji.ac.ilnih.gov
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-F | -110 to -130 | m |
Note: Predicted data is based on analogous structures and general principles of NMR spectroscopy. Chemical shifts are referenced to CFCl₃.
Investigation of Long-Range Spin-Spin Coupling Constants (e.g., ¹³C-¹H, ¹³C-¹⁹F) and Conformational Insights
Long-range spin-spin coupling constants provide valuable information about the connectivity and conformation of the molecule. For instance, two- and three-bond couplings between carbon and hydrogen (²JC-H, ³JC-H) and between carbon and fluorine (²JC-F, ³JC-F) can help in the definitive assignment of the aromatic signals. The magnitude of these coupling constants can also offer insights into the preferred orientation of the methoxy group relative to the aromatic ring. Studies on related fluoroanisole compounds have shown that long-range coupling constants are sensitive to the conformational properties of the molecule. cdnsciencepub.comcdnsciencepub.com
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
Table 4: Predicted FTIR Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| C-H Stretch (Methoxy) | 2950 - 2850 |
| C=C Aromatic Stretch | 1600 - 1450 |
| C-O Stretch (Aryl Ether) | 1260 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
| C-F Stretch | 1200 - 1100 |
| C-Br Stretch | 700 - 500 |
Note: Predicted data is based on characteristic group frequencies in infrared spectroscopy.
Fourier Transform Raman (FT-Raman) Spectroscopic Studies
Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule. By analyzing the inelastic scattering of monochromatic light, typically from a near-infrared (NIR) laser, an FT-Raman spectrum provides detailed information about the molecular structure, functional groups, and skeletal vibrations of a compound. For this compound, the FT-Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of its substituted benzene ring and its functional groups.
The primary vibrations can be categorized as follows:
Aromatic C-H Stretching: Vibrations associated with the C-H bonds on the aromatic ring typically appear in the 3000–3100 cm⁻¹ region.
Aliphatic C-H Stretching: The methoxy (-OCH₃) group gives rise to symmetric and asymmetric stretching vibrations, which are expected in the 2850–2980 cm⁻¹ range.
Aromatic Ring C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are characteristic and usually produce strong bands between 1400 and 1600 cm⁻¹. The substitution pattern on the ring influences the exact position and intensity of these peaks.
C-O-C (Ether) Stretching: Aryl-alkyl ethers like anisole (B1667542) exhibit characteristic asymmetric and symmetric stretching modes. The Ar-O stretch is typically observed around 1230–1270 cm⁻¹, while the O-CH₃ stretch appears near 1020–1075 cm⁻¹.
Halogen Stretching (C-F and C-Br): The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen atom. The C-F stretching vibration is expected to produce a strong band in the 1100–1300 cm⁻¹ region. In contrast, the C-Br stretching vibrations occur at much lower frequencies, typically in the 500–650 cm⁻¹ range, due to the heavier mass of the bromine atoms.
The table below summarizes the expected FT-Raman vibrational bands for this compound based on characteristic frequencies for its constituent functional groups. nih.govnih.govsemanticscholar.orgdocumentsdelivered.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Responsible |
| Aromatic C-H Stretching | 3000 - 3100 | C-H on Benzene Ring |
| Asymmetric & Symmetric C-H Stretch | 2850 - 2980 | -OCH₃ Group |
| Aromatic Ring C=C Stretching | 1400 - 1600 | Benzene Ring Skeleton |
| C-H Bending | 1350 - 1480 | -OCH₃ Group |
| C-F Stretching | 1100 - 1300 | Fluoro Group |
| Asymmetric Ar-O-C Stretching | 1230 - 1270 | Anisole Moiety |
| Symmetric Ar-O-C Stretching | 1020 - 1075 | Anisole Moiety |
| C-Br Stretching | 500 - 650 | Bromo Groups |
Normal Coordinate Analysis and Vibrational Mode Assignment
While FT-Raman spectroscopy provides experimental data on vibrational frequencies, a Normal Coordinate Analysis (NCA) is a theoretical method used to assign these observed bands to specific molecular motions. colostate.edunih.gov This computational approach is essential for an unambiguous interpretation of the vibrational spectrum. The analysis involves creating a theoretical model of the molecule's geometry and calculating its vibrational frequencies and modes based on quantum mechanical principles, often using Density Functional Theory (DFT). nih.gov
The process begins with the optimization of the ground-state geometry of this compound. Subsequently, the vibrational frequencies are calculated, which results in a set of theoretical harmonic frequencies. These calculated frequencies are often systematically higher than the experimental ones and are typically scaled using an appropriate scaling factor to improve agreement with the observed spectrum.
A key output of NCA is the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. nih.gov A PED of nearly 100% indicates that the normal mode is a pure vibration of a specific type (e.g., a pure C-F stretch). More commonly, vibrational modes are coupled, involving the motion of several groups of atoms.
The table below presents a hypothetical but representative assignment of the principal vibrational modes for this compound, as would be determined by a Normal Coordinate Analysis. nih.govresearchgate.net
| Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution %) |
| 3085 | ~3080 | ν(C-H) aromatic (98%) |
| 2970 | ~2965 | ν_as(CH₃) (95%) |
| 1580 | ~1575 | ν(C=C) aromatic ring (85%) |
| 1460 | ~1455 | δ_as(CH₃) (80%) + ring stretch (15%) |
| 1265 | ~1260 | ν_as(Ar-O-C) (75%) + β(C-H) (20%) |
| 1240 | ~1235 | ν(C-F) (88%) + ring deformation (10%) |
| 1040 | ~1035 | ν_s(Ar-O-C) (82%) |
| 640 | ~635 | ν(C-Br) (90%) |
| 550 | ~545 | ν(C-Br) (87%) + ring deformation (12%) |
ν: stretching; δ: bending; β: in-plane bending; as: asymmetric; s: symmetric.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and elemental composition. For this compound (C₇H₅Br₂FO), mass spectrometry is particularly useful due to the distinctive isotopic pattern of bromine.
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). libretexts.org A molecule containing two bromine atoms, such as this compound, will therefore exhibit a characteristic triplet of peaks for its molecular ion (M⁺). These peaks will be separated by 2 Da and will appear at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. libretexts.orgyoutube.com This pattern is a definitive indicator of the presence of two bromine atoms in the ion.
The molecular ion is formed when the molecule loses an electron upon ionization. chemguide.co.uk This ion is often unstable and can break apart into smaller, charged fragments. The analysis of these fragmentation patterns provides valuable clues about the molecule's structure. chemguide.co.uklibretexts.org For this compound, the following fragmentation pathways are expected:
Loss of a Methyl Radical: A common fragmentation for anisole derivatives is the cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable phenoxy-type cation. slideshare.net
Loss of Carbon Monoxide: Following the initial loss of a methyl group, the resulting ion can eliminate a molecule of carbon monoxide (CO, 28 Da).
Loss of Halogen Atoms: The cleavage of carbon-bromine bonds can lead to the loss of a bromine radical (•Br, 79 or 81 Da), which would also show a characteristic isotopic signature in the remaining fragment.
The table below details the expected m/z values for the molecular ion and key fragments of this compound.
| Ion | Description | Expected m/z Value(s) |
| [C₇H₅⁷⁹Br₂FO]⁺ | Molecular Ion (M⁺) | 282 |
| [C₇H₅⁷⁹Br⁸¹BrFO]⁺ | Molecular Ion (M+2) | 284 |
| [C₇H₅⁸¹Br₂FO]⁺ | Molecular Ion (M+4) | 286 |
| [C₆H₂⁷⁹Br₂FO]⁺ | Loss of •CH₃ (M-15) | 267, 269, 271 |
| [C₅H₂⁷⁹Br₂F]⁺ | Loss of •CH₃ and CO (M-15-28) | 239, 241, 243 |
| [C₇H₅⁷⁹BrFO]⁺ | Loss of •Br (M-79 or M-81) | 203, 205 |
Resonant Two-Photon Ionization (R2PI) and Mass-Analyzed Threshold Ionization (MATI) Spectroscopy of Related Fluoroanisole Conformers
Resonant Two-Photon Ionization (R2PI) and Mass-Analyzed Threshold Ionization (MATI) are high-resolution laser spectroscopy techniques used to study the electronic and vibrational structure of molecules in the gas phase. R2PI provides conformer-specific vibronic spectra of the first electronically excited state (S₁), while MATI yields precise adiabatic ionization energies (IE) and vibrational spectra of the ground-state cation (D₀). hhu.demdpi.comrsc.org
These techniques have been applied to various substituted anisoles to investigate how substituents affect their conformational preferences and electronic properties. nih.govnih.gov Anisole derivatives can exist as different conformers, primarily related to the orientation of the methoxy group relative to the plane of the aromatic ring or other substituents. For instance, studies on chloro-fluoroanisoles have distinguished between cis and trans conformers, where the -OCH₃ group is oriented towards or away from the chlorine substituent, respectively. researchgate.net
In a typical R2PI experiment, a tunable laser (the "pump") excites molecules from their ground state (S₀) to a specific vibrational level of an excited electronic state (S₁). A second laser (the "probe") then ionizes the molecule from this excited state. By scanning the wavelength of the pump laser and detecting the resulting ions, a spectrum of the S₁ ← S₀ transition is recorded. hhu.de This method is mass-selective, allowing the spectra of different conformers or isotopomers to be measured independently. nih.gov
MATI spectroscopy is a variation of this process that provides higher resolution data for the cation. In MATI, the probe laser's energy is finely tuned to excite the molecule to a high-lying Rydberg state just below the ionization threshold. A weak pulsed electric field is then applied to ionize these Rydberg states, allowing for the detection of ions with minimal excess energy. This results in very sharp peaks and allows for the determination of the adiabatic ionization energy with high precision (±5 cm⁻¹). mdpi.comnih.gov
Studies on related molecules like 3-chloro-4-fluoroanisole have shown that different conformers have distinct S₁ ← S₀ transition energies and adiabatic ionization energies. For 3-chloro-4-fluoroanisole, the cis and trans conformers were identified and their properties characterized, as summarized in the table below. researchgate.net Similar studies on other fluoroanisoles have provided detailed insights into the effects of substitution on molecular structure and stability in the neutral excited state and the cation. nih.govnih.gov
| Species | S₁ ← S₀ Transition (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) |
| cis-³⁵Cl-3-chloro-4-fluoroanisole | 34,703 ± 3 | 67,349 ± 15 |
| trans-³⁵Cl-3-chloro-4-fluoroanisole | 34,747 ± 3 | 67,595 ± 15 |
Theoretical and Computational Chemistry of 3,4 Dibromo 2 Fluoroanisole
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental in understanding the geometry, stability, and electronic characteristics of 3,4-Dibromo-2-fluoroanisole. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in these theoretical investigations.
Density Functional Theory (DFT) has become a primary tool for the computational study of halogenated aromatic compounds due to its favorable balance of accuracy and computational cost. For this compound, DFT methods, particularly those employing hybrid functionals like B3LYP, are utilized to perform geometry optimization. This process determines the lowest energy arrangement of the atoms, providing theoretical values for bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, DFT is used to calculate the electronic structure. This includes determining the distribution of electron density, molecular orbital energies, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. These calculations are crucial for predicting the molecule's reactivity, stability, and spectroscopic properties. For instance, the HOMO-LUMO gap provides an estimate of the energy required for electronic excitation.
Table 1: Representative DFT-Calculated Properties for Halogenated Anisoles
| Property | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.0 to 7.0 eV | Relates to chemical reactivity and stability |
Note: The values presented are typical ranges for similar halogenated anisole (B1667542) compounds and serve as an illustrative example.
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for studying molecular systems. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding the electronic structure. However, HF does not fully account for electron correlation.
To achieve greater accuracy, post-Hartree-Fock methods like Møller-Plesset (MP) perturbation theory, particularly at the second order (MP2), are employed. These methods incorporate electron correlation, leading to more precise calculations of energies and molecular properties. For a molecule with heavy atoms like bromine, such as this compound, accurate treatment of electron correlation is essential for reliable predictions of its properties.
The choice of basis set is a critical factor that influences both the accuracy and the computational cost of quantum chemical calculations. A basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule.
For molecules containing heavy halogens like bromine, it is crucial to use basis sets that can adequately describe the electron distribution, including polarization and diffuse functions. Pople-style basis sets, such as 6-311++G(d,p), are commonly used as they provide a good balance of accuracy and efficiency. For even higher accuracy, correlation-consistent basis sets developed by Dunning, such as the aug-cc-pVTZ, are a reliable choice, especially when investigating subtle non-covalent interactions. The inclusion of effective core potentials (ECPs) for bromine can also be a computationally efficient strategy, reducing the number of electrons treated explicitly in the calculation.
Table 2: Comparison of Common Basis Sets for Halogenated Compounds
| Basis Set | Description | Typical Application |
|---|---|---|
| 6-31G(d) | Split-valence with polarization on heavy atoms | Initial geometry optimizations |
| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms | Accurate property calculations |
| aug-cc-pVTZ | Augmented correlation-consistent, triple-zeta | High-accuracy energy calculations, study of weak interactions |
Conformational Landscape and Energetics
The rotation of the methoxy (B1213986) group relative to the aromatic ring in anisole and its derivatives leads to different conformers. The stability of these conformers is governed by a delicate balance of steric and electronic effects. The potential energy surface can be scanned by systematically changing the dihedral angle of the C-C-O-C bond to identify energy minima (stable conformers) and transition states (rotational barriers).
In many substituted anisoles, a planar conformation, where the methyl group lies in the plane of the aromatic ring, is often the most stable due to favorable electronic interactions. However, bulky ortho substituents can create steric hindrance, potentially favoring a non-planar conformation. For this compound, the fluorine atom at the ortho position can influence the rotational barrier. Computational studies on similar molecules have shown that rotational barriers in substituted anisoles are typically in the range of a few kcal/mol.
The specific arrangement of substituents in this compound gives rise to various intramolecular interactions that influence its conformational preferences and electronic properties.
Halogen Bonding: A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base). In this compound, it is conceivable that an intramolecular halogen bond could form between one of the bromine atoms and the oxygen of the methoxy group, or the ortho-fluorine atom. The strength and geometry of such interactions can be investigated using computational methods by analyzing the electron density distribution and interatomic distances.
Hyperconjugation: Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the context of this compound, hyperconjugative interactions can occur between the lone pairs of the oxygen atom and the π* anti-bonding orbitals of the aromatic ring, as well as between C-H σ orbitals of the methyl group and the ring's π system. These interactions contribute to the stability of certain conformations and can influence the rotational barrier of the methoxy group. Natural Bond Orbital (NBO) analysis is a computational technique frequently used to quantify the strength of these hyperconjugative interactions.
Electronic Properties and Reactivity Descriptors
Detailed computational studies on the electronic properties and reactivity descriptors of this compound are not available in the reviewed scientific literature. Such studies would typically involve quantum chemical calculations to understand the molecule's behavior.
Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)
No published data were found regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information is crucial for assessing the molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
A Natural Bond Orbital (NBO) analysis of this compound, which would provide insights into charge distribution, hyperconjugative interactions, and delocalization effects, has not been reported in the available literature.
Molecular Electrostatic Potential (MEP) Mapping
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would identify the electron-rich and electron-poor regions of the molecule, which is important for predicting sites of electrophilic and nucleophilic attack.
Chemical Reactivity Indices (e.g., Chemical Hardness, Electronegativity)
Calculated values for chemical reactivity indices such as chemical hardness, electronegativity, and electrophilicity for this compound are not available in the public domain. These descriptors are used to quantify the global reactivity of a molecule.
Simulation of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)
No computational studies simulating the spectroscopic parameters of this compound were identified. Such simulations are valuable for interpreting experimental spectra and confirming molecular structures. This includes the absence of calculated vibrational frequencies (for IR and Raman spectroscopy) and Nuclear Magnetic Resonance (NMR) chemical shifts.
Isotopic Effects on Molecular Properties and Vibrational Modes
There is no available research on the isotopic effects on the molecular properties and vibrational modes of this compound. Isotopic substitution studies can provide detailed information about reaction mechanisms and the nature of vibrational modes.
Chemical Reactivity and Reaction Mechanisms of 3,4 Dibromo 2 Fluoroanisole
Electrophilic Aromatic Substitution Reactions on the Dibromofluoroanisole Core
Electrophilic Aromatic Substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction on 3,4-Dibromo-2-fluoroanisole is determined by the directing effects of the existing substituents. The methoxy (B1213986) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The fluorine and bromine atoms are deactivating but also ortho,para-directing.
In this molecule, the positions available for substitution are C5 and C6. The directing effects of the substituents are as follows:
Methoxy group (-OCH₃ at C1): Strongly activates and directs ortho (C2, C6) and para (C4).
Fluorine atom (-F at C2): Weakly deactivates and directs ortho (C3) and para (C5).
Bromine atom (-Br at C3): Deactivates and directs ortho (C2, C4) and para (C6).
Bromine atom (-Br at C4): Deactivates and directs ortho (C3, C5) and para (C1).
Considering the combined influence, the C6 position is the most likely site for electrophilic attack. It is ortho to the strongly activating methoxy group and para to the C3-bromine. The C5 position is sterically hindered by the adjacent bromine at C4 and only weakly activated by the para fluorine. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly the 6-substituted product. wikipedia.org
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Reagents (Example) | Predicted Major Product |
|---|---|---|---|
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | 6-Nitro-3,4-dibromo-2-fluoroanisole |
| Bromination | Br⁺ | Br₂, FeBr₃ | 3,4,6-Tribromo-2-fluoroanisole |
| Sulfonation | SO₃ | Fuming H₂SO₄ | This compound-6-sulfonic acid |
Nucleophilic Aromatic Substitution (SNAr) Processes involving Halogen Displacements
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. semanticscholar.org In this compound, the halogens themselves act as leaving groups.
The reactivity of the two bromine atoms towards nucleophilic attack is not identical. The C4-Br is ortho to one electron-withdrawing bromine (at C3) and meta to another (the fluorine at C2). The C3-Br is flanked by two electron-withdrawing bromines (ortho at C4 and meta at C2). Generally, the site that is more electron-deficient is more susceptible to nucleophilic attack. Computational studies on polyhalogenated heterocycles have shown that the LUMO (Lowest Unoccupied Molecular Orbital) distribution can predict the site of attack. wuxiapptec.com The position with the larger LUMO lobe is typically the more electrophilic site.
Furthermore, the stability of the intermediate Meisenheimer complex is key. Nucleophilic attack at C4 would lead to a resonance structure where the negative charge is stabilized by the adjacent bromine at C3. Attack at C3 would be stabilized by the bromine at C4. The relative stability of these intermediates dictates the regioselectivity. In many polyhalogenated systems, the site selectivity of SNAr often correlates with the site selectivity of oxidative addition in cross-coupling reactions. nih.gov
Table 2: Factors Influencing Regioselectivity in SNAr of this compound
| Position of Attack | Electronic Factors | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|
| C3-Br | Flanked by F (ortho) and Br (ortho) | Moderate | Less reactive |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. thieme-connect.com The reactivity of the two bromine atoms in this compound can be differentiated based on their electronic and steric environments, allowing for site-selective reactions. nih.govbohrium.com In general, the oxidative addition of the palladium catalyst to the C-Br bond is the selectivity-determining step. nih.gov The C-Br bond that is more electron-deficient or less sterically hindered will typically react preferentially. rsc.org
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org For this compound, a single coupling is expected to occur selectively at one of the bromine positions. The C4-Br is generally more reactive than the C3-Br due to being less sterically hindered and potentially more electronically activated for oxidative addition. This allows for the synthesis of mono-arylated products, which can then potentially undergo a second coupling under more forcing conditions.
Table 3: Illustrative Suzuki-Miyaura Coupling of this compound
| Organoboron Reagent | Catalyst (Example) | Base (Example) | Product of Monocoupling (Predicted at C4) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 3-Bromo-2-fluoro-4-phenylanisole |
The Kumada-Tamao-Corriu coupling utilizes a Grignard reagent to couple with an organic halide, typically catalyzed by nickel or palladium. wikipedia.org This reaction is highly effective for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The high reactivity of Grignard reagents can sometimes lead to challenges with functional group tolerance. organic-chemistry.org Similar to the Suzuki coupling, the regioselectivity is expected to favor reaction at the C4 position.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.com This reaction is highly valuable for the synthesis of substituted alkynes. The selective alkynylation of this compound would be anticipated at the more reactive C4 position under controlled conditions.
Table 4: Predicted Outcome of Sonogashira Coupling with this compound
| Terminal Alkyne | Catalyst System (Example) | Base (Example) | Predicted Monocoupled Product (at C4) |
|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | 3-Bromo-2-fluoro-4-(phenylethynyl)anisole |
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgrug.nl This method would allow for the selective introduction of an amino group, likely at the C4 position of this compound.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. nih.govnih.gov Organozinc reagents are generally more reactive than organoboranes but less so than Grignard reagents, offering a balance of reactivity and functional group tolerance. organic-chemistry.org Again, selective coupling at the C4 position is the expected outcome.
Table 5: Overview of Other Potential Cross-Coupling Reactions
| Reaction Name | Nucleophilic Partner | Catalyst (Example) | Predicted Product of Selective Monocoupling (at C4) |
|---|---|---|---|
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP | 4-(3-Bromo-2-fluoro-6-methoxyphenyl)morpholine |
Organometallic Transformations and Derivatization
The presence of two bromine atoms on the aromatic ring of this compound offers significant opportunities for organometallic transformations, enabling the synthesis of a wide range of derivatives. The regioselectivity of these reactions is governed by the electronic and steric environment of the two carbon-bromine bonds.
Grignard and Lithiation Reactions: The formation of Grignard or organolithium reagents is a fundamental step in the derivatization of aryl halides. In the case of this compound, selective metal-halogen exchange is crucial. The C4-Br bond is generally more susceptible to metal-halogen exchange than the C3-Br bond. This is attributed to the electronic effects of the substituents; the fluorine and methoxy groups are ortho-para directing, influencing the electron density at different positions on the ring. The ortho-lithiation of anisole (B1667542) itself is a well-known phenomenon, but in this polysubstituted system, the existing halogens are the primary sites for metal exchange.
The reaction of this compound with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures would likely lead to selective bromine-lithium exchange. Based on studies of similar polyhalogenated aromatics, the bromine at the 4-position is expected to be more reactive. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce new functional groups.
| Reagent System | Expected Major Intermediate | Potential Products (after electrophilic quench) |
| Mg / THF | 4-Bromo-2-fluoro-5-methoxyphenylmagnesium bromide | Carboxylic acids (with CO₂), alcohols (with aldehydes/ketones), boronic esters (with borates) |
| n-BuLi / THF, -78°C | 4-Bromo-5-fluoro-6-methoxyphenyllithium | Deuterated compounds (with D₂O), silylated derivatives (with TMSCl) |
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. The differential reactivity of the C-Br bonds in this compound can be exploited for selective or sequential functionalization. In a typical Suzuki coupling, an aryl halide is reacted with an organoboron compound in the presence of a palladium catalyst and a base.
The oxidative addition of the palladium(0) catalyst to the C-Br bond is the initial and often rate-determining step. It is well-established that the C-Br bond at the more electron-deficient position or the less sterically hindered position will react preferentially. For this compound, the C4-Br bond is generally more reactive in palladium-catalyzed couplings. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and stoichiometry of the boronic acid), it is possible to achieve monosubstitution at the C4 position, leaving the C3-Br bond intact for subsequent transformations.
Step 1: Oxidative Addition: The Pd(0) catalyst inserts into the C4-Br bond.
Step 2: Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Step 3: Reductive Elimination: The desired biaryl product is formed, and the Pd(0) catalyst is regenerated.
This stepwise approach allows for the synthesis of complex, unsymmetrically substituted biaryl compounds from the this compound scaffold.
| Reaction Type | Coupling Partner | Catalyst/Ligand System | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-2-fluoro-4-aryl-anisole |
| Stille | Organostannane | PdCl₂(PPh₃)₂ | 3-Bromo-2-fluoro-4-organo-anisole |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | 3-Bromo-2-fluoro-4-alkenyl-anisole |
Oxidative Functionalization and Fluorodecarboxylation Strategies
Oxidative Functionalization: The anisole moiety is susceptible to oxidation under various conditions, which can lead to demethylation, ring hydroxylation, or the formation of quinones. For this compound, oxidative reactions must contend with the heavily substituted and electron-rich nature of the aromatic ring.
Oxidation with strong oxidizing agents like ceric ammonium nitrate (CAN) or in the presence of certain enzymes can lead to the formation of quinones. The reaction likely proceeds through the formation of a radical cation intermediate, followed by nucleophilic attack by water and further oxidation. Given the substitution pattern, the likely product would be a dibromo-fluoro-methoxy-p-benzoquinone derivative, although the precise regiochemistry can be complex.
Another potential pathway is oxidative demethylation to yield the corresponding phenol, 3,4-Dibromo-2-fluorophenol. This can sometimes be achieved with reagents like pyridinium hydrobromide perbromide or certain Lewis acids. Ring hydroxylation, directed by the powerful ortho, para-directing methoxy group, could also occur, leading to the introduction of a hydroxyl group, though the positions are heavily sterically hindered.
Fluorodecarboxylation Strategies: Fluorodecarboxylation is a method to introduce a fluorine atom in place of a carboxylic acid group. While this compound does not possess a carboxyl group, a two-step strategy can be envisioned for its conversion to a fluorinated derivative via this method.
Carboxylation: The first step involves converting the aryl bromide into a benzoic acid derivative. This is typically achieved through the organometallic transformations discussed previously. Selective lithiation at the C4 position followed by quenching with carbon dioxide would yield 3-Bromo-2-fluoro-4-methoxybenzoic acid.
Fluorodecarboxylation: The resulting benzoic acid can then undergo fluorodecarboxylation. Modern methods often employ photoredox catalysis or transition metal mediators. For instance, a copper-catalyzed process using an electrophilic fluorine source under photoirradiation can facilitate the conversion. illinois.edu The mechanism involves the formation of a copper(II)-carboxylate complex, which upon photoinduced ligand-to-metal charge transfer (LMCT), generates an aryl carboxyl radical. illinois.edu This radical readily extrudes CO₂ to form an aryl radical, which is then trapped by a fluorine source to yield the final product, 1,4-Dibromo-2-fluoro-5-methoxybenzene. While aromatic acids are typically challenging substrates for this transformation compared to their aliphatic counterparts, recent advances have expanded the scope to include them. illinois.edusemanticscholar.org
| Step | Reagents | Intermediate/Product |
| 1. Carboxylation | i) n-BuLi, -78°C; ii) CO₂; iii) H₃O⁺ | 3-Bromo-2-fluoro-4-methoxybenzoic acid |
| 2. Fluorodecarboxylation | Cu(II) catalyst, Electrophilic F source (e.g., NFTPT), light | 1,4-Dibromo-2-fluoro-5-methoxybenzene |
Mechanistic Elucidation of Novel Reactions involving this compound
While this compound primarily undergoes reactions typical of polyhalogenated aryl ethers, its unique substitution pattern can give rise to novel reactivity, particularly in catalyzed reactions where subtle electronic and steric factors are magnified. Mechanistic elucidation of such reactions is key to understanding and predicting chemical behavior.
Mechanisms in Palladium-Catalyzed C-H Functionalization: A novel area of reactivity involves the direct C-H functionalization of the anisole ring, rather than proceeding through the C-Br bonds. While the bromine atoms are the most reactive sites for traditional cross-coupling, under specific catalytic conditions, direct olefination or arylation at the C6 position could be envisioned. Mechanistic studies on similar systems using palladium catalysts with specialized ligands (e.g., S,O-ligands) reveal that the reaction often proceeds through a rate-limiting C-H activation step. nih.gov
A plausible, albeit speculative, novel reaction for this compound could be a regioselective C-H olefination at the C6 position. The mechanism would likely involve:
Formation of a cationic palladium species, facilitated by a specialized ligand. nih.gov
Coordination of the palladium catalyst to the anisole ring.
Concerted metalation-deprotonation (CMD) at the C6-H bond, which is the most accessible and electronically activated position for such a reaction, to form a palladacycle intermediate.
Reaction with an olefin, followed by reductive elimination to yield the C6-alkenylated product and regenerate the active catalyst.
Detailed kinetic studies, NMR monitoring of the reaction, and isolation of palladium intermediates would be necessary to confirm such a pathway. nih.gov The electronic influence of the fluorine and two bromine atoms would significantly modulate the rate and feasibility of the C-H activation step compared to simpler anisoles, making such a study a novel investigation into the reactivity of complex haloaromatics.
Advanced Synthetic Applications of 3,4 Dibromo 2 Fluoroanisole in Complex Molecule Assembly
Role as a Key Intermediate in Multi-Step Organic Synthesis
In the realm of multi-step organic synthesis, halogenated aromatic compounds are indispensable building blocks. The presence of two bromine atoms and a fluorine atom on the anisole (B1667542) ring of 3,4-Dibromo-2-fluoroanisole provides multiple reactive sites that can be selectively functionalized. The bromine atoms, for instance, are amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse carbon and heteroatom-based substituents.
The fluorine atom and the methoxy (B1213986) group, on the other hand, exert significant electronic and steric influence on the reactivity of the aromatic ring. The electron-withdrawing nature of the fluorine atom can activate the ring for certain nucleophilic aromatic substitution reactions, while the methoxy group is a well-known ortho-para director in electrophilic aromatic substitution reactions. This combination of functionalities allows for a high degree of control over the regioselectivity of subsequent transformations.
The general utility of bromo-fluoroanisole derivatives as intermediates is highlighted by their role in constructing complex molecular frameworks. For example, related compounds are used as starting materials in the synthesis of polycyclic aromatic hydrocarbons and other intricate structures through sequential, site-selective modifications. The strategic unmasking or transformation of the bromo and fluoro groups at different stages of a synthetic sequence is a powerful tool for chemists.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Potential Product |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Arylated fluoroanisole derivative |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylated fluoroanisole derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Aminated fluoroanisole derivative |
| Lithiation-Bromine Exchange | n-BuLi or t-BuLi | Lithiated intermediate for further reaction |
| Nucleophilic Aromatic Substitution | Strong nucleophile | Substitution of a bromine or fluorine atom |
Precursor for Bioactive Molecules and Pharmaceutical Scaffolds
The incorporation of fluorine into drug molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of a fluorine atom in this compound makes it an attractive precursor for the synthesis of novel pharmaceutical scaffolds. The dibromo functionality provides convenient handles for the introduction of various pharmacophoric groups through cross-coupling reactions, enabling the exploration of structure-activity relationships.
While direct examples of pharmaceuticals derived from this compound are not prevalent in the literature, the broader class of fluoroanisoles is integral to the synthesis of various bioactive compounds. For instance, fluorinated anisole derivatives are key intermediates in the preparation of certain kinase inhibitors and central nervous system agents. The unique electronic properties of the fluorine atom can modulate the pKa of nearby functional groups and influence hydrogen bonding interactions, which are critical for drug-receptor binding.
The synthesis of complex, biologically active molecules often involves the assembly of several fragments. A molecule like this compound can serve as a central scaffold onto which other functionalities are appended in a controlled manner. The differential reactivity of the bromine atoms could potentially be exploited to introduce different substituents at the 3- and 4-positions, leading to a diverse library of compounds for biological screening.
Utility in Agrochemical and Material Science Intermediate Synthesis
In the field of agrochemicals, the introduction of fluorine can significantly enhance the efficacy and environmental profile of pesticides and herbicides. nbinno.com Fluorinated compounds often exhibit increased metabolic stability, leading to a longer duration of action. nbinno.com The dibromo-functionality of this compound allows for its use as a versatile intermediate in the synthesis of novel agrochemicals. nbinno.com Cross-coupling reactions can be employed to attach various moieties that are known to interact with biological targets in pests or weeds.
The stability of the carbon-fluorine bond also makes fluoroaromatic compounds valuable in material science. nbinno.com Materials incorporating fluorinated building blocks can exhibit unique properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. While specific applications of this compound in material science are not widely reported, its structure suggests potential for use in the synthesis of liquid crystals, polymers, and other functional materials. The bromine atoms can serve as points of polymerization or for the attachment of mesogenic groups.
Design and Synthesis of Functionalized Anisole Derivatives
The synthesis of functionalized anisole derivatives is a cornerstone of organic chemistry, and this compound provides a unique starting point for creating novel structures. The interplay of the directing effects of the methoxy group and the halogens allows for the regioselective introduction of additional substituents. For example, electrophilic aromatic substitution reactions would be directed to specific positions on the ring, influenced by the combined electronic effects of the existing substituents.
Furthermore, the bromine atoms can be converted into a wide range of other functional groups. For instance, metal-halogen exchange can generate organometallic intermediates that can react with various electrophiles to introduce alkyl, carbonyl, or silyl groups. The selective functionalization of one bromine atom over the other could be achieved by carefully controlling reaction conditions, leading to unsymmetrically substituted anisole derivatives that would be difficult to access through other routes.
Table 2: Examples of Functional Group Interconversions from Aryl Bromides
| Starting Material | Reagents | Product Functional Group |
| Aryl Bromide | Mg, THF | Grignard Reagent (-MgBr) |
| Aryl Bromide | n-BuLi | Aryllithium (-Li) |
| Aryl Bromide | CuCN | Nitrile (-CN) |
| Aryl Bromide | NaOMe, CuI | Methoxy Ether (-OMe) |
Development of Catalytic Systems using this compound based ligands
In the field of catalysis, the electronic and steric properties of ligands play a crucial role in determining the efficiency and selectivity of a metal catalyst. The synthesis of novel ligands is therefore a continuous pursuit. This compound can serve as a precursor for the synthesis of new phosphine, N-heterocyclic carbene (NHC), or other types of ligands.
The bromine atoms can be displaced by phosphorus or nitrogen nucleophiles to introduce coordinating groups. The fluorine atom and the methoxy group on the aromatic backbone of the resulting ligand would electronically tune the metal center. The electron-withdrawing fluorine atom, for instance, would make the metal center more electrophilic, which can be beneficial in certain catalytic cycles. The steric bulk of the ligand can also be modulated by introducing substituents at the bromine positions. While there are no specific catalytic systems reported in the literature that are based on ligands derived directly from this compound, the general principles of ligand design suggest its potential in this area.
Environmental Distribution, Fate, and Analytical Methodologies of Haloanisoles
Natural Occurrence and Anthropogenic Contributions of Halogenated Anisoles.
There is no available information in the reviewed scientific literature concerning the natural occurrence or anthropogenic sources of 3,4-Dibromo-2-fluoroanisole .
In contrast, other haloanisoles have been identified from both natural and man-made sources. For instance, some brominated anisoles are known to be produced by marine organisms. nih.gov Anthropogenic sources of haloanisoles are more extensively documented. A primary source of chloroanisoles, such as 2,4,6-trichloroanisole (B165457) (TCA), is the microbial methylation of chlorophenols. mdpi.comencyclopedia.publabexcell.com Chlorophenols have been used as biocides in various applications, including wood treatment and pesticides. mdpi.com The presence of these precursors in the environment can lead to the formation of chloroanisoles by a range of fungi. mdpi.comencyclopedia.pub
Tribromoanisole (TBA) is another significant haloanisole, with its precursor, 2,4,6-tribromophenol (B41969) (TBP), being widely used as a fire retardant in building materials. mdpi.com This makes the potential for TBA formation and release into the environment much broader. mdpi.com Haloanisoles can become airborne and settle on various surfaces, including soil and water, making their elimination from the environment challenging. mdpi.com
The use of chlorine-based cleaning agents and the chlorination of water can also contribute to the formation of haloanisole precursors. mdpi.com Studies have detected various haloanisoles in tap water, suggesting their formation during water treatment processes. researchgate.net
Biogeochemical Cycling of Haloanisoles in Atmospheric and Aquatic Environments.
Specific information on the biogeochemical cycling of This compound is not available in the current scientific literature.
For haloanisoles in general, their environmental fate is influenced by their physical and chemical properties. They are known to be volatile, which allows them to be transported in the atmosphere. mdpi.com For example, 2,4,6-TBA can become aerosolized and deposit onto various surfaces. mdpi.com This atmospheric transport can lead to widespread, low-level contamination.
In aquatic environments, the formation of haloanisoles can occur from precursor halophenols present in the water. researchgate.net The microbial O-methylation of these precursors is a key transformation process. maxapress.com Factors such as temperature can influence the rate of formation, with higher temperatures potentially leading to increased biological activity and subsequent haloanisole production. The degradation of haloanisoles in aquatic systems can occur through processes like photolysis when exposed to UV radiation.
Advanced Analytical Techniques for Trace Detection and Quantification in Environmental Matrices.
There are no specific analytical methods documented for the trace detection and quantification of This compound in environmental matrices.
However, a range of advanced analytical techniques are available for the analysis of other haloanisoles, driven by the need to detect them at very low concentrations due to their potent odors. The industry standard for the determination of haloanisoles is gas chromatography-mass spectrometry (GC-MS). mdpi.com This technique offers the sensitivity and selectivity required for complex matrices like water and air. thermofisher.cn
To enhance sensitivity, various sample preparation and introduction techniques are employed. Headspace solid-phase microextraction (HS-SPME) is a common method that requires minimal sample preparation and allows for the pre-concentration of volatile haloanisoles from a sample. mdpi.comthermofisher.cn For air analysis, thermal desorption (TD) coupled with GC-MS is a validated methodology for quantifying haloanisoles at low levels. mdpi.com Other techniques that have been explored for haloanisole analysis include stir bar sorptive extraction (SBSE) and, for rapid screening, chemical ionization-time-of-flight mass spectrometry (CI-TOF-MS). unizar.estofwerk.com
Below is a table summarizing common analytical techniques used for other haloanisoles:
| Analytical Technique | Sample Matrix | Key Features | Compound Examples |
| HS-SPME-GC-MS/MS | Wine, Water | High sensitivity and selectivity, minimal sample preparation. | TCA, TeCA, PCA, TBA |
| TD-GC-MS | Air | Suitable for quantifying volatile compounds in air samples. | TCA, TeCA, TBA, PCA |
| SBSE-TD-GC-GC-(NCI)MS | Cork Macerates | High sample concentration capacity, enhanced separation power. | Halophenols, Haloanisoles |
| Vocus CI-TOF-MS | Cork Stoppers | Rapid, high-throughput screening. | Haloanisoles, Halophenols |
Degradation Pathways and Metabolite Identification of Haloanisoles (Chemical Perspective).
No information is available regarding the degradation pathways or metabolites of This compound .
For other haloanisoles, degradation can occur through various chemical processes. One studied pathway is degradation via advanced oxidation processes, such as the use of peracetic acid combined with UV irradiation (PAA/UV). nih.gov This process involves the generation of reactive radicals that can break down the haloanisole structure. nih.gov The degradation rates can vary depending on the specific haloanisole, with studies showing different kinetics for various chlorinated and brominated anisoles. nih.gov
Catalytic ozonation is another method that has been shown to enhance the degradation of haloanisoles like 2,4,6-TCA in drinking water, primarily through the generation of hydroxyl radicals. nih.gov Biodegradation of brominated organic compounds, including some brominated flame retardants, has also been observed, often involving enzymatic dehalogenation mechanisms. mdpi.com
The primary formation pathway for many haloanisoles is the microbial O-methylation of their corresponding halophenol precursors. encyclopedia.publabexcell.commaxapress.com This is a biochemical transformation rather than a degradation of the anisole (B1667542) itself. For example, 2,4,6-trichlorophenol (B30397) (TCP) is the precursor for 2,4,6-trichloroanisole (TCA). labexcell.com
Q & A
Q. Q: What are the recommended synthetic routes for preparing 3,4-dibromo-2-fluoroanisole, and what reaction conditions optimize yield?
A: The compound can be synthesized via bromination of 3-fluoro-4-methoxybenzene derivatives. A common method involves electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or carbon tetrachloride (CCl₄), catalyzed by FeBr₃ or AlCl₃ at 0–25°C. Reaction monitoring via TLC or GC-MS is critical to avoid over-bromination. Post-reaction purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic Characterization
Q. Q: Which spectroscopic techniques are essential for confirming the structure of this compound?
A: Key techniques include:
- ¹H/¹³C NMR : To identify methoxy (-OCH₃), fluorine, and bromine substitution patterns.
- GC-MS : For molecular ion peak verification (expected m/z: ~290–292 for M⁺).
- FT-IR : To confirm C-Br (550–600 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches.
Cross-referencing with NIST Chemistry WebBook data ensures accuracy .
Basic Stability and Handling
Q. Q: What storage conditions prevent degradation of this compound?
A: Store under inert gas (Ar/N₂) at –20°C in amber glass vials to minimize light-induced decomposition. Avoid prolonged exposure to moisture, as hydrolysis may occur at the methoxy group. Solubility in DMSO (25 mg/mL) or DCM (>50 mg/mL) enables stable stock solutions for short-term use .
Advanced Reactivity
Q. Q: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
A: The electron-withdrawing bromine and fluorine substituents deactivate the aromatic ring, directing electrophilic attacks to the para position relative to the methoxy group. In Suzuki-Miyaura couplings, the bromine atoms act as leaving groups, requiring Pd(PPh₃)₄ or XPhos catalysts and elevated temperatures (80–100°C) for efficient aryl-aryl bond formation .
Advanced Analytical Challenges
Q. Q: How can researchers resolve contradictory melting point or spectral data reported for this compound?
A: Discrepancies often arise from impurities (e.g., residual solvents) or polymorphic forms. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and DSC (to detect polymorph transitions). Cross-check against high-quality databases (NIST, PubChem) and replicate synthesis under controlled conditions .
Advanced Degradation Pathways
Q. Q: What are the primary degradation products of this compound under acidic or basic conditions?
A: Acidic hydrolysis (e.g., HCl/EtOH) cleaves the methoxy group, yielding 3,4-dibromo-2-fluorophenol. Under strong bases (NaOH, 60°C), debromination may occur, forming 3-bromo-2-fluoroanisole as a byproduct. LC-MS and ¹⁹F NMR track these transformations .
Method Optimization
Q. Q: What strategies improve regioselectivity in synthesizing derivatives of this compound?
A: Use directing groups (e.g., –B(OH)₂) or transition-metal templates (e.g., Pd(0)) to control substitution sites. Computational modeling (DFT) predicts reactive sites by analyzing Fukui indices or electrostatic potential maps .
Multi-Step Synthesis
Q. Q: How can this compound serve as a precursor in multi-step syntheses of fluorinated bioactive molecules?
A: It acts as a scaffold for synthesizing fluorinated pharmaceuticals via sequential cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution (e.g., with amines or thiols). Example: Conversion to 3,4-diamino-2-fluoroanisole for antimalarial drug candidates .
Contradictions in Spectral Assignments
Q. Q: How to address conflicting ¹⁹F NMR chemical shifts reported for fluorinated anisoles?
A: Calibrate instruments using CFCl₃ as an external standard. Solvent effects (e.g., DMSO vs. CDCl₃) and temperature variations (±2°C) significantly impact shifts. Compare with isotopically labeled analogs or computational predictions (GIAO method) .
Environmental and Safety Considerations
Q. Q: What protocols mitigate risks when handling this compound in large-scale reactions?
A: Use closed systems with scrubbers (activated carbon) to trap volatile brominated byproducts. PPE (nitrile gloves, face shields) and fume hoods are mandatory. Waste disposal follows EPA guidelines for halogenated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
